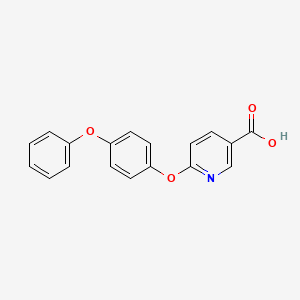
6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid
Vue d'ensemble
Description
“6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1181458-42-3 . It has a molecular weight of 307.31 and is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-(4-phenoxyphenoxy)nicotinic acid . The InChI code for this compound is 1S/C18H13NO4/c20-18(21)13-6-11-17(19-12-13)23-16-9-7-15(8-10-16)22-14-4-2-1-3-5-14/h1-12H, (H,20,21) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The predicted boiling point is approximately 484.7° C at 760 mmHg . The predicted density is approximately 1.3 g/cm^3 , and the predicted refractive index is n 20D 1.63 .Applications De Recherche Scientifique
Telomerase Inhibitory Activities
6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid derivatives have been studied for their potential in inhibiting telomerase activity. One derivative, featuring a 3,4-dichlorothiophenol ester, exhibited notable in vitro telomerase inhibitory activity and significant in vivo tumor suppression activity (Jew et al., 2003).
Annulation Reactions in Organic Synthesis
This compound is also useful in organic synthesis, particularly in [4+2] annulation reactions with N-tosylimines, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity (Zhu et al., 2003).
Functionalization Reactions
The compound has been used in functionalization reactions, such as the synthesis of 1H-pyrazole-3-carboxamide, demonstrating the versatility of pyridine-3-carboxylic acid derivatives in organic chemistry (Yıldırım et al., 2005).
Synthesis of Thermally Stable Polymers
It has applications in the synthesis of new types of thermally stable and organosoluble polymers. For example, its derivatives were used to synthesize poly(ether–ester–imide)s with good inherent viscosities and thermal stability (Faghihi et al., 2011).
Extraction and Recovery Processes
Research has also explored the use of pyridine-3-carboxylic acid in extraction processes, particularly in the recovery of nicotinic acid from dilute fermentation broth, demonstrating its industrial applications (Kumar & Babu, 2009).
Antimicrobial Agent Synthesis
Additionally, pyridine carboxamides and tert-carboximides derived from 6-acetylpyridine-2-carboxylic acid have been synthesized and explored for their antimicrobial properties (Al-Salahi et al., 2010).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-18(21)13-6-11-17(19-12-13)23-16-9-7-15(8-10-16)22-14-4-2-1-3-5-14/h1-12H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNPNMLROBHPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=NC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



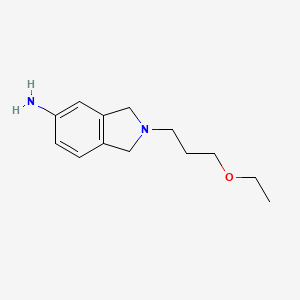
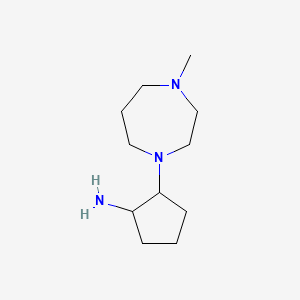
![(Prop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B1420138.png)
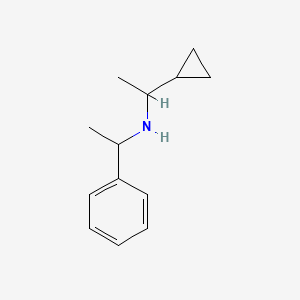
![N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1420140.png)
![(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1420142.png)
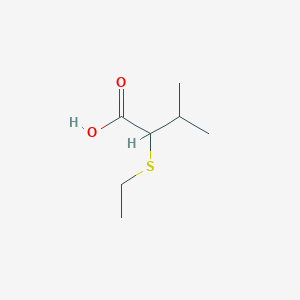
![(1-Cyclopropylethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B1420146.png)
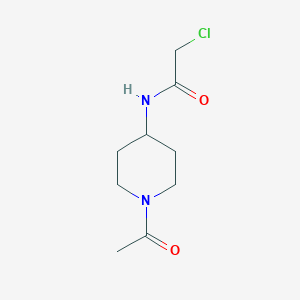
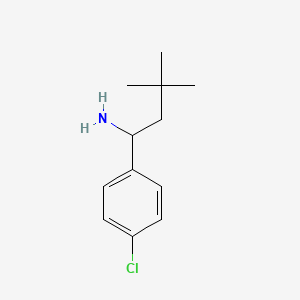
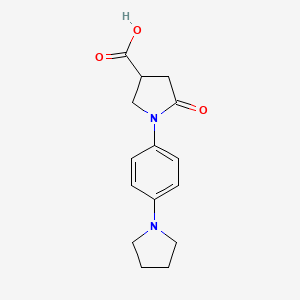
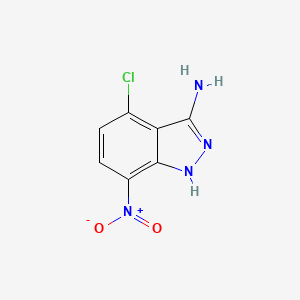
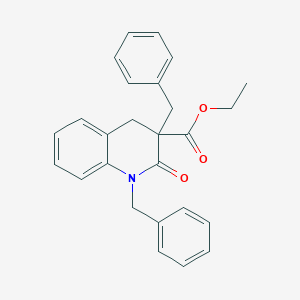
![[2-(4-Methoxyphenyl)indolizin-3-yl]methanamine](/img/structure/B1420157.png)